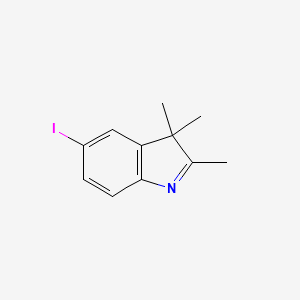

5-Iodo-2,3,3-trimethyl-3h-indole

Description

Significance of Indole (B1671886) Derivatives in Organic Chemistry Research

Indole, a bicyclic aromatic heterocycle, serves as a fundamental structural motif in a vast array of natural and synthetic compounds. biosynth.comwikipedia.org Its derivatives are integral to many biochemical processes and are found in essential amino acids like tryptophan, neurotransmitters such as serotonin, and a multitude of alkaloids. nih.govwikipedia.org This prevalence in nature has spurred extensive research into their synthesis and functionalization. chim.it

In the field of medicinal chemistry, indole scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, leading to the development of drugs with anticancer, anti-inflammatory, and antimicrobial properties. nih.govchim.it Furthermore, the electronic properties of the indole ring make it a valuable component in the design of organic dyes and photoactuators. chim.it The continuous need for new and efficient methods to construct and modify the indole core underscores its enduring importance in organic chemistry. biosynth.com

Unique Position of 5-Iodo-2,3,3-trimethyl-3H-indole as a Versatile Synthetic Intermediate

This compound, a specific type of indolenine, possesses a unique combination of structural features that make it a highly valuable building block in organic synthesis. The "3H-indole" or "indolenine" core represents a less common tautomeric form of the indole structure. The presence of an iodine atom at the 5-position of the aromatic ring is particularly significant. The carbon-iodine bond is relatively weak and susceptible to a variety of coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. nih.gov This allows for the introduction of a wide range of substituents at this position, providing a powerful tool for molecular diversification.

The trimethyl substitution at the 2 and 3 positions provides steric bulk, which can influence the regioselectivity of subsequent reactions and enhance the stability of the molecule. This combination of a reactive iodine handle and a stable, sterically defined core makes this compound a versatile intermediate for the synthesis of more complex molecules. A common synthetic route to this compound involves the Fischer indole synthesis, a classic and widely used method for preparing indoles from arylhydrazines and ketones or aldehydes. doi.orgbyjus.commdpi.com For this compound, this typically involves the reaction of (4-iodophenyl)hydrazine with 3-methyl-2-butanone (B44728) in the presence of an acid catalyst like glacial acetic acid. doi.org

Overview of Research Trajectories for the Compound

Research involving this compound has primarily focused on its utility as a precursor for more complex and functionalized indole derivatives. One major area of investigation is its use in the synthesis of cyanine (B1664457) dyes. These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. The iodinated indole serves as a key starting material for one of these heterocyclic systems.

Furthermore, the reactivity of the C-I bond has been exploited in various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. This has enabled the synthesis of a diverse library of 5-substituted indole derivatives, which can then be evaluated for their potential applications in materials science and medicinal chemistry. The quaternization of the nitrogen atom in the indolenine ring is another area of research, leading to the formation of indol-1-ium salts. These charged derivatives can exhibit interesting photophysical properties and serve as precursors for other functional molecules. doi.org

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,3,3-trimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12IN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSMQZIBGLQVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301345 | |

| Record name | 5-Iodo-2,3,3-trimethyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54136-25-3 | |

| Record name | 5-Iodo-2,3,3-trimethyl-3H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54136-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2,3,3-trimethyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Iodo 2,3,3 Trimethyl 3h Indole and Its Precursors

Fischer Indole (B1671886) Synthesis as a Core Strategy for 5-Iodo-2,3,3-trimethyl-3H-indole

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole nucleus. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgtestbook.com

The direct synthesis of this compound is achieved via the Fischer indole synthesis by reacting (4-iodophenyl)hydrazine with 3-methyl-2-butanone (B44728) (also known as isopropyl methyl ketone). nih.gov The initial step is the condensation of the two reactants to form the corresponding (4-iodophenyl)hydrazone. This intermediate is often not isolated, and the reaction mixture is directly subjected to indolization conditions. testbook.comthermofisher.com This one-pot capability is a significant advantage of the Fischer method. thermofisher.com The reaction of substituted phenylhydrazines, such as o,m-tolylhydrazine hydrochlorides, with isopropyl methyl ketone has been shown to produce the corresponding 2,3,3-trimethyl-3H-indoles (also referred to as indolenines) in high yields. nih.gov A similar strategy using p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone has been employed to produce 2,3,3-trimethyl-5-nitro-3H-indole, demonstrating the viability of this pathway for precursors with electron-withdrawing groups at the para position. mdpi.comnih.gov

The efficiency of the Fischer indole synthesis is highly dependent on the reaction conditions, particularly the choice of acid catalyst, solvent, and temperature. wikipedia.orgnih.gov

Catalysis: A wide range of both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, AlCl₃, and BF₃) can be used to catalyze the reaction. wikipedia.orgtestbook.comnih.gov The selection of the catalyst is crucial and often depends on the specific substrates being used. nih.gov For the synthesis of related nitro-substituted indolenines, reactions have been successfully carried out using acetic acid as the solvent and catalyst, sometimes in combination with a stronger acid like HCl to improve yields. mdpi.comnih.gov For instance, the reaction of p-nitrophenylhydrazine hydrochloride with isopropyl methyl ketone in refluxing acetic acid resulted in a low yield (10%), which was improved to 30% when conducted in a binary mixture of acetic acid and hydrochloric acid. mdpi.comnih.gov

Solvents and Temperatures: The reaction is typically performed at elevated temperatures, often at the reflux temperature of the chosen solvent. organic-chemistry.org Glacial acetic acid is a common solvent that can also act as a catalyst. nih.govmdpi.com However, prolonged reaction times at high temperatures can sometimes lead to decomposition or side reactions, especially with sensitive substrates. mdpi.comnih.gov The optimization of temperature and reaction time is therefore critical to maximize the yield of the desired indole product.

The table below summarizes typical conditions used for analogous syntheses, which can be adapted for the 5-iodo derivative.

| Phenylhydrazine (B124118) Precursor | Ketone | Catalyst/Solvent | Temperature | Yield | Reference |

| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Reflux | High | nih.govmdpi.com |

| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Reflux | 10% | mdpi.comnih.gov |

| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid / HCl | Not specified | 30% | mdpi.comnih.gov |

The mechanism of the Fischer indole synthesis has been extensively studied and is generally accepted to proceed through several key steps. byjus.comtestbook.com

Hydrazone Formation: The reaction initiates with the formation of a phenylhydrazone from the (4-iodophenyl)hydrazine and 3-methyl-2-butanone.

Tautomerization: The hydrazone tautomerizes to its corresponding enamine (or 'ene-hydrazine') form. This step is crucial for the subsequent rearrangement. wikipedia.orgnih.gov

acs.orgacs.org-Sigmatropic Rearrangement: Following protonation of the enamine, the key step of the reaction occurs: an irreversible acs.orgacs.org-sigmatropic rearrangement (similar to a Claisen rearrangement). byjus.comwikipedia.org This electrocyclic reaction breaks the weak N-N bond and forms a new C-C bond, resulting in a di-imine intermediate. byjus.comnih.gov Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine (B178648) is incorporated into the final indole ring. wikipedia.orgnih.gov

Cyclization and Aromatization: The resulting di-imine undergoes an intramolecular attack by the aniline (B41778) nitrogen onto the imine carbon, forming a cyclic aminal. wikipedia.org This intermediate then eliminates a molecule of ammonia (B1221849) under the acidic conditions, followed by a final tautomerization to yield the energetically favorable aromatic 3H-indole ring system. byjus.comwikipedia.org The presence of the iodo-substituent is not expected to alter this fundamental mechanistic pathway.

Iodine-Mediated Intramolecular Cyclization of Enamines for 3H-Indole Scaffolds

A more recent and highly efficient method for constructing the 3H-indole skeleton involves the iodine-mediated intramolecular cyclization of enamines. nih.govacs.org This transition-metal-free approach offers a novel route to a variety of 3H-indole derivatives in good to high yields. acs.orgnih.gov

In this synthetic strategy, elemental iodine (I₂) is employed as an efficient oxidant to promote the intramolecular cyclization of N-aryl enamines. acs.orgacs.org Researchers investigated various oxidants and found that elemental iodine was superior for this transformation. acs.org

In a model reaction using (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate, elemental iodine provided an 82% yield of the corresponding 3H-indole product. acs.orgacs.org Other iodine-based oxidants were found to be less effective. For instance, using iodine monobromide (IBr) resulted in a lower yield of 60%. acs.org Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), were significantly less effective in promoting the formation of the 3H-indole. acs.org This highlights the unique efficacy of elemental iodine in this specific cyclization. acs.org The proposed mechanism suggests an initial oxidative iodination to form an iodide intermediate, which then undergoes an intramolecular Friedel-Crafts-type alkylation, followed by rearomatization to furnish the final 3H-indole product. acs.org

The efficiency of the iodine-mediated cyclization is significantly influenced by the choice of base and solvent. acs.orgorganic-chemistry.org An extensive investigation was carried out to optimize these conditions.

Bases: Various inorganic and organic bases were tested. acs.org The highest yield (82%) was achieved using potassium carbonate (K₂CO₃). Other inorganic bases such as sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), and cesium carbonate (Cs₂CO₃) provided comparable, albeit slightly lower, yields. The use of an organic base, 2,6-lutidine, resulted in a significantly lower yield. acs.org

Solvents: The choice of solvent also played a critical role. Dimethylformamide (DMF) was identified as the optimal solvent for the reaction.

The optimization of the reaction is detailed in the table below, based on the model reaction of (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate. acs.org

| Oxidant | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| I₂ | K₂CO₃ | DMF | 100 | 82 | acs.orgacs.org |

| IBr | K₂CO₃ | DMF | 100 | 60 | acs.orgacs.org |

| PIDA | K₂CO₃ | DMF | 100 | 15 | acs.org |

| PIFA | K₂CO₃ | DMF | 100 | <5 | acs.org |

| I₂ | Na₂CO₃ | DMF | 100 | 80 | acs.org |

| I₂ | NaHCO₃ | DMF | 100 | 75 | acs.org |

| I₂ | Cs₂CO₃ | DMF | 100 | 78 | acs.org |

| I₂ | 2,6-lutidine | DMF | 100 | 42 | acs.org |

This iodine-mediated cyclization represents a powerful and complementary strategy to the classical Fischer synthesis for accessing the 3H-indole core structure, offering mild, transition-metal-free conditions. nih.govorganic-chemistry.org

Extension to Diverse 3H-Indole Derivatives via this Methodology

The fundamental principles of the Fischer indole synthesis can be adapted to produce a wide array of 3H-indole derivatives by varying the starting phenylhydrazine and carbonyl compounds. nih.govnih.gov For instance, reacting different substituted phenylhydrazines with various ketones or aldehydes under acidic conditions allows for the introduction of diverse functional groups onto the indole scaffold. nih.gov

An iodine-mediated approach provides a transition-metal-free pathway to a variety of multifunctional 3H-indole derivatives. acs.orgorganic-chemistry.org This method utilizes the intramolecular cyclization of enamines. In a typical procedure, an enamine is treated with elemental iodine as an oxidant and potassium carbonate as a base in a solvent like DMF. acs.orgorganic-chemistry.org This process is versatile, accommodating enamines with both electron-donating and electron-withdrawing substituents, and generally produces good to high yields. organic-chemistry.org Mechanistic insights suggest that the reaction begins with the oxidative iodination of the enamine to create an iodide intermediate. This is followed by an intramolecular Friedel-Crafts-type aromatic alkylation and subsequent rearomatization to furnish the final 3H-indole product. acs.orgorganic-chemistry.org

The following table showcases the synthesis of various 3H-indole derivatives using the iodine-mediated cyclization of enamines.

| Entry | Starting Enamine | Product | Yield (%) |

| 1 | (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate | Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate | 82 |

| 2 | Enamine with electron-donating group (p-Me) | Corresponding 3H-indole | 95 |

| 3 | Enamine with electron-withdrawing group (p-Cl) | Corresponding 3H-indole | 81 |

| 4 | Enamine with electron-withdrawing group (p-Br) | Corresponding 3H-indole | 75 |

| Data sourced from an iodine-mediated synthesis study. acs.org |

Alternative Synthetic Approaches and Modifications for this compound Synthesis

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of indole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The Fischer indole synthesis, a cornerstone for creating the indole core, has been successfully adapted for microwave conditions. nih.govresearchgate.net For example, the reaction of phenylhydrazine and cyclohexanone, when irradiated with microwaves, can produce 1,2,3,4-tetrahydrocarbazole (B147488) in significantly reduced time. researchgate.net The efficiency of these reactions can be further enhanced by using catalysts like p-toluenesulfonic acid. researchgate.net

This methodology has been extended to synthesize a variety of substituted indoles and related heterocyclic systems. nih.govnsf.gov Microwave irradiation facilitates key bond-forming events, enabling the rapid construction of complex molecules from simple precursors. nsf.govresearchgate.net For instance, a two-step, one-pot synthesis of indolo[3,2-c]quinolines from substituted 4-methoxyquinolines utilizes both Fischer indolization and oxidative aromatization under microwave heating. nsf.gov Similarly, novel spirooxindoles have been synthesized in excellent yields (up to 98%) through a microwave-assisted 1,3-dipolar cycloaddition reaction, with reaction times dropping from hours to just minutes. mdpi.com

The table below illustrates the advantages of microwave-assisted synthesis for a spirooxindole derivative.

| Method | Reaction Time | Yield (%) |

| Conventional | 3 hours | 75 |

| Microwave | 5 minutes | 94 |

| Data from the synthesis of a novel spirooxindole. mdpi.com |

Metal-Free Synthetic Methodologies for 3H-Indoles

Growing interest in environmentally benign and cost-effective synthesis has spurred the development of metal-free methods for constructing indole rings. dergipark.org.trrsc.org An effective approach involves the iodine-mediated intramolecular cyclization of enamines, which avoids the need for transition-metal catalysts. acs.orgorganic-chemistry.org This reaction proceeds efficiently using elemental iodine as an oxidant and a simple base like potassium carbonate. acs.org The methodology demonstrates broad applicability, successfully producing a variety of 3H-indoles with diverse functional groups in good yields. organic-chemistry.org

Another notable metal-free strategy is the C–H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant. acs.orgresearchgate.net This protocol is operationally straightforward and robust, offering a wide substrate scope without the need for expensive and toxic metal catalysts. acs.org The proposed mechanism involves the formation of a radical cation via single-electron transfer, followed by a migratory process through a phenonium ion intermediate to yield the indole structure. researchgate.net

Furthermore, multicomponent reactions catalyzed by simple organic molecules or even under catalyst-free conditions represent another avenue for metal-free indole synthesis. researchgate.netdergipark.org.tr For example, the synthesis of 3-substituted indoles can be achieved through one-pot, three-component reactions using catalysts like p-toluenesulfonic acid or L-proline, often in greener solvents like water. dergipark.org.tr

Preparation of Related Iodinated Indoles (e.g., 4,6-diiodo-2,3,3-trimethyl-3H-indole)

The synthesis of poly-iodinated indole derivatives can be achieved through electrophilic aromatic substitution reactions. While a specific synthesis for 4,6-diiodo-2,3,3-trimethyl-3H-indole is not detailed in the provided context, the principles of electrophilic cyclization and iodination of aromatic rings are well-established. nih.govnih.gov The regioselectivity of such reactions on the indole ring is a critical factor. beilstein-journals.org

The synthesis of other iodinated indoles often involves the use of an iodine source as a catalyst or reagent. For instance, iodine-catalyzed Friedel-Crafts alkylation has been used to synthesize unsymmetrical diindolylmethanes. nih.gov This method demonstrates the utility of molecular iodine in promoting C-C bond formation on the indole nucleus under mild conditions. nih.gov The synthesis of other halogenated indoles, such as those containing nitro groups, has been achieved through variations of the Fischer indole synthesis, indicating that the core synthetic routes can be adapted for preparing variously substituted indoles. nih.gov The synthesis of novel bisindole-piperidine-amino acid hybrids has also been developed via asymmetric organocatalytic methods. rsc.org

Sophisticated Chemical Reactivity and Derivatization Pathways of 5 Iodo 2,3,3 Trimethyl 3h Indole

N-Alkylation and Quaternization Reactions of the Indole (B1671886) Nitrogen

The nitrogen atom of the indole ring in 5-Iodo-2,3,3-trimethyl-3H-indole is a key center for reactivity, readily undergoing N-alkylation and quaternization reactions. This process involves the formation of a new carbon-nitrogen bond, resulting in the corresponding 3H-indol-1-ium salts.

Synthesis of 5-Iodo-2,3,3-trimethyl-3H-indol-1-ium Salts

The synthesis of 5-Iodo-2,3,3-trimethyl-3H-indol-1-ium salts is a fundamental transformation of the parent indole. doi.orgbeilstein-journals.orgnih.govnih.govbeilstein-journals.org This quaternization is typically achieved by reacting this compound with a suitable alkylating agent. The resulting salts are characterized by a positively charged indolium core, which significantly influences their physical and chemical properties. These salts are often used as intermediates in the synthesis of more complex molecules. nih.gov

Introduction of Diverse Alkyl and Functionalized Chains

A variety of alkyl and functionalized chains can be introduced at the indole nitrogen, demonstrating the versatility of the N-alkylation reaction. doi.orgbeilstein-journals.orgnih.govbeilstein-journals.org Examples of successfully introduced groups include simple alkyl chains such as propyl and butyl, as well as functionalized chains like sulfobutyl, carboxypentyl, and carboxyethyl. doi.orgbeilstein-journals.orgnih.govbeilstein-journals.org This flexibility allows for the fine-tuning of the properties of the resulting indolium salts, such as their solubility and reactivity, for specific applications. For instance, the incorporation of a carboxypentyl chain yields 1-(5-carboxypentyl)-5-iodo-2,3,3-trimethyl-3H-indol-1-ium. doi.org Similarly, a sulfobutyl group can be introduced to produce 4-(5-iodo-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate. doi.org

Influence of Alkylating Agents

The choice of alkylating agent is crucial in determining the structure of the final product. Common alkylating agents employed in these reactions include iodoalkanes, sultones, and bromoalkanoic acids. doi.orgbeilstein-journals.orgnih.govbeilstein-journals.orggoogle.com For example, 1-iodopropane (B42940) is used to introduce a propyl group, while 1,4-butane sultone is used for the introduction of a sulfobutyl group. doi.org The reaction with bromoalkanoic acids, such as 6-bromohexanoic acid, leads to the formation of carboxyalkyl-functionalized indolium salts. doi.org The reactivity of the alkylating agent and the specific reaction conditions employed will dictate the efficiency of the quaternization process.

Solvent Effects and Reaction Conditions on Quaternization Yields

The yield of the quaternization reaction is significantly influenced by the choice of solvent and the reaction conditions. Acetonitrile (B52724) is a commonly used solvent for these reactions, often carried out under reflux conditions to drive the reaction to completion. doi.org In some cases, the reaction is performed neat, without a solvent. The duration of the reaction can vary from several hours to days. For instance, the synthesis of 5-iodo-2,3,3-trimethyl-1-propyl-3H-indol-1-ium iodide involves refluxing this compound with 1-iodopropane in acetonitrile for 12 hours. doi.org The purification of the resulting salt often involves precipitation or recrystallization from a suitable solvent system, such as acetone (B3395972) or a mixture of methanol (B129727) and ether. doi.orgnih.gov

Table 1: N-Alkylation and Quaternization of this compound

| Alkylating Agent | Introduced Chain | Product | Solvent | Reaction Conditions | Yield | Reference |

| 1-Iodopropane | Propyl | 5-Iodo-2,3,3-trimethyl-1-propyl-3H-indol-1-ium iodide | Acetonitrile | Reflux, 12 h | Not specified | doi.org |

| 1,4-Butane sultone | Sulfobutyl | 4-(5-Iodo-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | Not specified | Not specified | 55% | doi.org |

| 6-Bromohexanoic acid | Carboxypentyl | 1-(5-Carboxypentyl)-5-iodo-2,3,3-trimethyl-3H-indol-1-ium bromide | Not specified | Not specified | 58% | doi.org |

| 1,4-Diiodobutane | Butyl (leading to a bis-indolium salt) | 1,1'-(Butane-1,4-diyl)bis(5-iodo-2,3,3-trimethyl-3H-indol-1-ium) diiodide | Acetonitrile | Reflux, 4 days | 40% | nih.gov |

Cross-Coupling Reactions at the C5-Iodo Position

The iodine atom at the C5 position of the indole ring provides another reactive handle for further functionalization through various cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to the formation of more complex and diverse molecular architectures.

Ullmann-type Homocoupling for Symmetrical Biheterocycle Formation

While specific examples of Ullmann-type homocoupling of this compound are not extensively detailed in the provided search results, this type of reaction is a well-established method for the formation of symmetrical biaryls and biheterocycles from aryl and heteroaryl halides. rsc.orgnih.gov The reaction typically involves the use of a copper catalyst, often in the presence of a base and at elevated temperatures. In the context of this compound, an Ullmann homocoupling reaction would theoretically lead to the formation of a symmetrical bi-indole derivative, where two 2,3,3-trimethyl-3H-indole units are linked at their C5 positions. This would be a valuable method for constructing larger, conjugated systems with potentially interesting photophysical or electronic properties.

Palladium-Catalyzed Coupling Reactions for Biindole Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryls and have been successfully applied to the synthesis of biindoles. researchgate.net The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond. lumenlearning.com Another significant method is the Ullmann reaction, a classic approach for synthesizing symmetric biaryls through copper-catalyzed coupling. organic-chemistry.org While traditionally a copper-catalyzed reaction, palladium-based systems have also been developed for Ullmann-type couplings.

The general scheme for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, is depicted below:

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Biindole Synthesis

| Reaction | Catalyst | Coupling Partner | Base | Key Features |

| Suzuki-Miyaura Coupling | Palladium(0) complexes | Organoboron compounds | Required | High functional group tolerance; mild reaction conditions. lumenlearning.com |

| Ullmann Reaction | Copper or Palladium catalysts | Aryl halides | Not always required | Often requires high temperatures; can be used for symmetrical biaryl synthesis. organic-chemistry.org |

Mechanistic Considerations of C-C Coupling Reactions

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.comyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in a palladium(II) intermediate. youtube.com

Transmetalation: In this step, the organic group from the organometallic coupling partner (e.g., the organoboron reagent in a Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide. This forms a new diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the C-C coupled product (the biindole). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Reactions Involving the 3H-Indole Ring System

The 3H-indole moiety of this compound possesses a reactive C=N double bond and is susceptible to both reduction and nucleophilic attack.

Reduction of the C=N Double Bond to Indolines

The reduction of the C=N double bond in 3H-indoles provides access to the corresponding indoline (B122111) structures, which are important scaffolds in many biologically active compounds. rsc.org This transformation can be achieved through various methods, including catalytic hydrogenation. nih.gov The hydrogenation of indoles can be challenging due to the stability of the aromatic system and potential catalyst poisoning by the resulting secondary amine. nih.gov However, methods using platinum on carbon (Pt/C) activated by an acid in water have been shown to be effective for the hydrogenation of unprotected indoles to indolines. nih.gov

A general reaction for the reduction of a 3H-indole to an indoline is as follows:

Table 2: Methods for the Reduction of 3H-Indoles to Indolines

| Reagent/Catalyst | Conditions | Key Features |

| Catalytic Hydrogenation (e.g., Pt/C) | H₂, acid catalyst, water | Environmentally benign; can be prone to over-reduction. nih.gov |

| Borane Reagents (e.g., BH₃·THF) | Trifluoroacetic acid | Rapid and selective reduction. google.com |

| Transfer Hydrogenation (e.g., Hantzsch ester) | Chiral phosphoric acid | Metal-free; allows for enantioselective reduction. nih.govorganic-chemistry.orgacs.org |

Enantioselective Synthesis of Chiral Indolines via Deracemization

Chiral indolines are valuable building blocks in medicinal chemistry. nih.gov The enantioselective synthesis of these compounds can be achieved through the deracemization of racemic 3H-indoles. This process typically involves a combination of a borane-catalyzed hydrogenation and a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation. acs.org The chiral phosphoric acid facilitates a kinetic resolution of the racemic indoline, while the borane-catalyzed hydrogenation serves to racemize the remaining 3H-indole, allowing for a theoretical yield of up to 100% of a single enantiomer. acs.org A strategy for the deracemization of indolines involves oxidation to the corresponding 3H-indoles followed by an asymmetric transfer hydrogenation process. acs.org

Role of Chiral Catalysts in Hydrogenation and Asymmetric Transfer Hydrogenation

Chiral catalysts are crucial for achieving high enantioselectivity in the synthesis of chiral indolines. Both transition metal catalysts and organocatalysts have been successfully employed.

Transition Metal Catalysts: Ruthenium and iridium complexes are often used for the asymmetric hydrogenation of 2,3,3-trisubstituted 3H-indoles, although they may require high pressures of hydrogen gas. nih.gov Manganese-based catalysts have emerged as a more earth-abundant alternative, demonstrating excellent yields and enantioselectivities in the asymmetric hydrogenation of 3H-indoles. nih.gov Rhodium complexes with chiral bisphosphine ligands have also been used for the highly enantioselective hydrogenation of N-protected indoles. capes.gov.br

Organocatalysts: Chiral phosphoric acids have proven to be effective organocatalysts for the asymmetric transfer hydrogenation of 3H-indoles, using Hantzsch ester as the hydrogen source. nih.govorganic-chemistry.orgacs.org This metal-free approach offers mild reaction conditions and high enantioselectivities. acs.org

Nucleophilic Attack and Electrophilic Substitution on the Indole Core

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C3 position is generally the most reactive site for electrophilic attack. rsc.org However, the reactivity can be influenced by the substituents on the ring. In the case of 3H-indoles, the C2 position can also be a site for nucleophilic attack after activation.

The introduction of an aryl group at the C2-position of the indole can extend the conjugation of the C2=C3 double bond, potentially lowering the energy barrier for certain reactions. acs.orgacs.org The reactivity of the indole core can also be influenced by the reaction conditions. For instance, in the presence of a base, the indole nitrogen can be deprotonated to form an indole anion, which can then act as a nucleophile. rsc.org Conversely, under acidic conditions, the indole can be protonated, typically at the C3 position, to form an indolenium ion, which is more susceptible to nucleophilic attack. nih.gov

In Depth Spectroscopic Characterization and Computational Analysis for Research Advancement

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 5-Iodo-2,3,3-trimethyl-3H-indole and its derivatives. It also serves as a powerful tool for monitoring the progress of reactions and identifying transient intermediates.

1H NMR and 13C NMR Data Analysis for this compound and its Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In the ¹H NMR spectrum of 2,3,3-trimethyl-3H-indole derivatives, the methyl groups at the C3 position typically appear as a sharp singlet integrating to six protons, while the methyl group at the C2 position appears as a singlet integrating to three protons. The aromatic protons exhibit complex splitting patterns in the downfield region of the spectrum, which are influenced by the nature and position of substituents on the indole (B1671886) ring. rsc.orgchemicalbook.com For instance, in 5-methoxy-2,3,3-trimethyl-3H-indole, the methoxy (B1213986) protons appear as a singlet at approximately 3.83 ppm. rsc.org

The ¹³C NMR spectra provide complementary information. The quaternary carbon at C3 and the carbon at C2 show characteristic chemical shifts. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. For example, halogen substitution, such as in 5-bromo-3-methyl-1H-indole, significantly influences the chemical shifts of the aromatic carbons. rsc.org

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for derivatives of 2,3,3-trimethyl-3H-indole.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-Methoxy-2,3,3-trimethyl-3H-indole | 7.44 (d), 6.83 (s), 6.81 (d), 3.83 (s, 3H), 2.24 (s, 3H), 1.29 (s, 6H) rsc.org | Not available |

| 2,3,3-Trimethyl-5-nitro-3H-indole | 8.41 (d), 8.23 (dd), 7.65 (d), 2.30 (s, 3H), 1.34 (s, 6H) rsc.org | Not available |

| 2,3,3-Trimethyl-3H-indol-5-amine | 7.05 (d), 6.56 (d), 6.42 (dd), 4.95 (s, 2H), 2.09 (s, 3H), 1.16 (s, 6H) rsc.org | Not available |

| 1-(2-Carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide | 7.99-8.02 (m, 1H), 7.83-7.86 (m, 1H), 7.60-7.65 (m, 2H), 4.66 (t, 2H), 2.99 (t, 2H), 2.87 (s, 3H), 1.53 (s, 6H) rsc.org | Not available |

Application of 2D NMR Techniques for Complex Structure Assignment

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) allow for the establishment of connectivity between protons and carbons within the molecule, leading to unambiguous structure assignment. researchgate.net For example, COSY experiments can identify coupled protons, while HMBC spectra reveal long-range correlations between protons and carbons, helping to piece together the molecular framework. researchgate.net

NMR Studies for Monitoring Reaction Progress and Intermediate Detection

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions involving this compound. By acquiring NMR spectra at different time points during a reaction, it is possible to track the disappearance of starting materials and the appearance of products. rsc.org This allows for the determination of reaction kinetics and the optimization of reaction conditions. Furthermore, in some cases, it is possible to detect and characterize short-lived reaction intermediates, providing crucial insights into the reaction mechanism.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination of Derivatives

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of derivatives of this compound. This information allows for the unambiguous determination of the elemental composition of a molecule. researchgate.net The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is particularly important in confirming the identity of newly synthesized compounds and in analyzing complex mixtures.

UV-Vis and Fluorescence Spectroscopy for Investigating Electronic Transitions and Optical Properties of Derived Chromophores

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and optical properties of chromophores derived from this compound. The indole moiety itself exhibits characteristic absorption bands in the UV region. researchgate.netresearchgate.netnist.gov

The UV-Vis absorption spectrum of the indole core typically shows two main absorption bands, often referred to as the ¹La and ¹Lb bands. researchgate.net The positions and intensities of these bands can be significantly influenced by the nature and position of substituents on the indole ring. researchgate.net For example, the introduction of an iodine atom at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the heavy atom effect and its influence on the electronic structure.

Derivatives of this compound can be used as precursors for the synthesis of various dyes, including cyanine (B1664457) dyes. These dyes often exhibit strong absorption in the visible region of the electromagnetic spectrum and can be fluorescent. The UV-Vis and fluorescence spectra of these derived chromophores provide valuable information about their electronic structure and potential applications in areas such as sensing and imaging. researchgate.net

Solvatochromic Behavior of Cyanine Dyes Derived from the Compound

Cyanine dyes derived from this compound can exhibit solvatochromism, a phenomenon where the color of a solution of the dye changes with the polarity of the solvent. researchgate.net This behavior arises from changes in the electronic ground and excited states of the dye molecule due to interactions with solvent molecules. nih.gov The study of solvatochromism provides insights into the nature of the intramolecular charge transfer (ICT) within the dye molecule. nih.gov By analyzing the shifts in the absorption and emission maxima in a range of solvents with different polarities, it is possible to understand how the solvent environment affects the electronic distribution in the dye. This information is critical for the design of dyes with specific optical properties for applications in sensors and molecular probes. researchgate.net

Quantum Yield Determination for Fluorescence and Singlet Oxygen Production

The introduction of a heavy atom, such as iodine, into a chromophore's structure is a well-established strategy to enhance intersystem crossing (ISC)—the process where a molecule transitions from a singlet excited state to a triplet excited state. This "heavy-atom effect" directly impacts the quantum yields of two competing photophysical pathways: fluorescence and singlet oxygen production. nih.gov Enhanced ISC typically quenches fluorescence while simultaneously promoting the formation of triplet-excited states, which can then transfer their energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

Research into heptamethine cyanine dyes derived from iodo-indole precursors demonstrates this principle effectively. The position of the iodine atom is crucial. Studies have shown that substituting iodine onto the polymethine chain of a cyanine dye, rather than on the indole core, leads to a more significant increase in the quantum yield of singlet oxygen production (ΦΔ). nih.govacs.org For example, a heptamethine cyanine dye with an iodine atom on its chain exhibited a singlet oxygen quantum yield of 0.12 in methanol (B129727), a more than tenfold increase compared to the 0.0095 yield of its non-iodinated counterpart. nih.gov This highlights the potential of using this compound as a building block for potent photosensitizers in applications like photodynamic therapy. nih.govnih.gov

The fluorescence quantum yield (Φf) is conversely reduced. For reference, common cyanine dyes like Cyanine 5 (Cy5) have a fluorescence quantum yield of approximately 0.2 to 0.27 in aqueous solutions. aatbio.comtocris.comnih.gov The deliberate introduction of iodine to promote ISC and singlet oxygen generation inherently leads to lower fluorescence efficiencies.

Table 1: Effect of Iodine Substitution on Singlet Oxygen Quantum Yield (ΦΔ) of a Heptamethine Cyanine Dye in Methanol

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) |

| Unsubstituted Derivative | 0.0095 nih.gov |

| Chain-Iodinated Derivative | 0.12 nih.gov |

Computational Chemistry Approaches for Elucidating Reaction Mechanisms and Photophysical Phenomena

To fully comprehend the complex photophysics of heavy-atom substituted dyes, experimental results are often paired with sophisticated computational models. These theoretical approaches provide insights into electronic structures and state transitions that are difficult to observe directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground-state electronic structure and reactivity of molecules. For cyanine dyes containing iodine, DFT calculations have revealed that the presence of the heavy atom can significantly lower the energy gap between the lowest singlet excited state (S₁) and the lowest triplet state (T₁). rsc.org Furthermore, these calculations show a notable amount of spin density localized on the iodine atoms in the triplet state, which is a key factor in promoting spin-orbit coupling. rsc.org

However, it is also noted that standard DFT functionals can sometimes be inaccurate in predicting the excitation energies for cyanine dyes. This is attributed to the substantial reorganization of electron density that occurs when these molecules are excited. acs.org Despite this, DFT remains a crucial tool for understanding the fundamental electronic properties that govern their behavior.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysics of Cyanine Dyes

To investigate the properties of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. TD-DFT calculations are essential for modeling the photophysics of iodinated cyanine dyes. Studies have found that for these molecules, the most probable pathway for intersystem crossing after initial photoexcitation to the S₁ state involves a transition to a higher-energy triplet state (T₂), followed by rapid internal conversion down to the T₁ state. acs.org

TD-DFT methods, while powerful, are known to systematically overestimate the first singlet excitation energies (the S₀ → S₁ transition) for cyanine dyes. acs.org To improve accuracy, particularly for triplet state energies, the Tamm-Dancoff approximation (TDA) is often applied within the TD-DFT framework. The TDA has been shown to yield triplet excitation energies that are more consistent with alternative computational methods. acs.org

Table 2: Summary of TD-DFT Insights into Iodinated Cyanine Photophysics

| Computational Method | Application | Key Findings |

| TD-DFT | Calculation of excited state energies and transitions. | Predicts the most relevant ISC channel is S₁ → T₂ → T₁. acs.org |

| Systematically overestimates S₁ excitation energies in cyanines. acs.org | ||

| TD-DFT with TDA | Refinement of excited state energy calculations. | Provides more accurate energies for triplet states (T₁, T₂). acs.org |

Spin-Vibronic Coupling Analysis for Intersystem Crossing Pathways in Heavy-Atom Substituted Chromophores

While the heavy-atom effect explains the potential for enhanced ISC, a deeper understanding requires analyzing the interplay between electronic spin states and molecular vibrations—a phenomenon known as spin-vibronic coupling. nih.govrsc.orgacs.org For iodinated heptamethine cyanines, computational studies have demonstrated that the efficiency of ISC is highly dependent on the position of the iodine substituent, a result that cannot be explained by simple electronic structure calculations of the molecule in a static, optimized geometry. nih.govacs.org

The crucial insight is that molecular vibrations can dramatically modulate the strength of spin-orbit coupling (SOC). Ab initio calculations show that while the SOC in the optimized ground-state geometry of these dyes is negligible, specific vibrational modes can lead to a significant increase in the SOC matrix elements, raising them by orders of magnitude. acs.org It is this dynamic, vibrationally-induced coupling that governs the efficiency of the ISC process. This mechanism, where ISC is driven by vibronic spin-orbit coupling, is not unique to cyanines and has been identified as the dominant relaxation pathway in other heavy-atom substituted dyes. rsc.org Therefore, a complete description of the photophysics of chromophores derived from this compound necessitates a spin-vibronic coupling analysis to accurately predict and interpret their potential as photosensitizers. nih.govacs.org

Applications in Advanced Chemical Synthesis and Materials Science Research

Building Block for Fluorescent Cyanine (B1664457) Dyes and Related Chromophores

5-Iodo-2,3,3-trimethyl-3H-indole is a key precursor in the synthesis of various cyanine dyes, a class of synthetic dyes known for their strong and often tunable absorption and emission properties across the visible and near-infrared (NIR) spectrum. The presence of the iodo substituent provides a site for further functionalization and influences the photophysical behavior of the final dye molecule.

The synthesis of cyanine dyes from this compound follows a well-established synthetic sequence. The first step typically involves the quaternization of the indolenine nitrogen atom. This is achieved by reacting the indole (B1671886) with an alkylating agent, such as an alkyl iodide (e.g., iodoethane, iodobutane) or a tosylate, to form the corresponding N-alkylated 5-iodo-2,3,3-trimethyl-3H-indolium salt. mdpi.comunito.it This quaternization activates the C2-methyl group, making it susceptible to condensation with a suitable polymethine bridge precursor. mdpi.com

For the synthesis of symmetrical cyanine dyes , two equivalents of the quaternized 5-iodo-2,3,3-trimethyl-3H-indolium salt are condensed with a molecule that provides the central part of the polymethine chain. For instance, pentamethine cyanines can be prepared using reagents like malonaldehyde bis(phenylimine) hydrochloride or similar three-carbon synthons in the presence of a base and a dehydrating agent like acetic anhydride. nih.gov Heptamethine cyanines are synthesized similarly, but with a five-carbon chain precursor such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride or 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene. mdpi.comresearchgate.net

Unsymmetrical cyanine dyes are synthesized by a stepwise condensation. First, one equivalent of a quaternized indolium salt (which may or may not be the 5-iodo derivative) is reacted with an excess of the polymethine bridge precursor to form an intermediate. nih.gov This intermediate is then reacted with a second, different quaternized heterocyclic salt. This approach allows for the creation of dyes with two distinct heterocyclic nuclei, enabling fine-tuning of the dye's properties. nih.gov

The general synthetic approach is outlined below:

Step 1: Quaternization Step 2: Condensation for Symmetrical Heptamethine Dye

Step 2: Condensation for Symmetrical Heptamethine Dye

The development of cyanine dyes for specific applications is guided by established structure-activity relationships. The properties of the dye, such as photostability, fluorescence quantum yield, and spectral characteristics, are intricately linked to its molecular structure. nih.govrsc.org

The length of the polymethine chain is a primary determinant of the absorption and emission wavelengths; longer chains result in a bathochromic (red) shift, moving the spectral properties further into the NIR region. sciforum.net For example, pentamethine (Cy5) dyes typically absorb in the red region of the spectrum, while heptamethine (Cy7) dyes absorb in the near-infrared. sciforum.net

Substituents on the indole nucleus also play a crucial role. The introduction of an iodine atom at the 5-position has several effects. Electronically, halogens are electron-withdrawing groups, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dye. This can impact both the color and the photostability of the dye. researchgate.net Furthermore, the nucleophilicity at the C-2 position of the indole has been identified as a key factor in determining the photostability of the resulting dyes. nih.govrsc.org Research has shown that substituents that decrease this nucleophilicity can lead to an exponential increase in photostability. nih.govrsc.org

The nature of the N-alkyl substituents on the indolenine rings also affects the dye's properties, including solubility and aggregation behavior, which are critical for biological imaging applications. researchgate.net

Cyanine dyes derived from this compound are characterized by their strong absorption in the visible to near-infrared region, a property conferred by the extensive π-conjugated system. The exact absorption (λabs) and emission (λem) maxima are dependent on the length of the polymethine chain and the solvent environment.

Generally, pentamethine dyes containing an indole nucleus exhibit absorption maxima in the range of 640-660 nm, while heptamethine analogues are shifted to longer wavelengths, typically absorbing around 750-800 nm. sciforum.netdoi.orggoogle.com The introduction of heavy atoms like iodine can cause slight shifts in these wavelengths compared to their non-halogenated counterparts. researchgate.net These dyes often possess high molar extinction coefficients, indicating a high probability of light absorption. researchgate.net

| Dye Class | Typical Absorption Max (λabs) Range | Typical Emission Max (λem) Range |

| Iodinated Pentamethine Cyanine (Cy5-type) | 640 - 660 nm | 660 - 680 nm |

| Iodinated Heptamethine Cyanine (Cy7-type) | 750 - 800 nm | 770 - 820 nm |

Note: The exact wavelengths can vary based on specific substituents and the solvent used for measurement.

A significant consequence of incorporating iodine into the cyanine dye structure is the manifestation of the "heavy-atom effect". mdpi.com This effect enhances the rate of intersystem crossing (ISC), a photophysical process where the molecule transitions from an excited singlet state (S₁) to a metastable triplet state (T₁). researchgate.net

In standard cyanine dyes, fluorescence (emission from the S₁ state) is the dominant de-excitation pathway. However, the presence of the heavy iodine atom increases spin-orbit coupling, which facilitates the otherwise spin-forbidden S₁ → T₁ transition. mdpi.comresearchgate.net This increased population of the triplet state is highly significant for applications in photodynamic therapy (PDT). mdpi.comrsc.org

Once in the triplet state, the dye can act as a photosensitizer, transferring its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS). mdpi.com These species are cytotoxic and can be used to destroy targeted cells, such as cancer cells. mdpi.com Studies have shown that iodinated cyanine derivatives exhibit significantly increased ROS production and can be effective photodynamic agents, whereas their non-iodinated counterparts may show little to no photodynamic effect. mdpi.comrsc.org

Precursor for Complex Biheterocyclic Systems

Beyond its use in dye synthesis, the reactive carbon-iodine bond in this compound makes it a valuable precursor for constructing more complex, fused, or coupled heterocyclic systems through metal-catalyzed cross-coupling reactions.

A notable example of its application is in the synthesis of 3,3,3′,3′-tetramethyl-2,2′-diphenyl-3H,3′H-5,5′-biindole. This symmetrical biindole is a fluorescent building block with potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

The synthesis is achieved through a palladium-catalyzed Ullmann-type homocoupling reaction of a related precursor, 5-iodo-3,3-dimethyl-2-phenyl-3H-indole. mdpi.comresearchgate.netresearchgate.net This reaction proceeds efficiently under microwave irradiation, utilizing a palladium(II) acetate (B1210297) catalyst, a base such as cesium carbonate, and a phase-transfer catalyst. This method has been reported to produce the desired biindole in a 65% yield. mdpi.comresearchgate.netresearchgate.net The resulting biindole compound is highly fluorescent, with a reported fluorescence quantum yield of 67% in tetrahydrofuran (B95107) (THF). mdpi.com

Synthesis of a Fluorescent Biindole

Exploration of Other Fused and Aryl-Coupled Indole Derivatives

The iodine atom on the C5 position of the this compound scaffold serves as a highly effective functional handle for the construction of more complex, high-value molecules. This iodo-substituent makes the compound an ideal precursor for synthesizing a variety of fused and aryl-coupled indole derivatives through reactions that form new carbon-carbon and carbon-nitrogen bonds.

Methodologies such as the transition-metal-free synthesis of carbazoles, a class of fused aromatic heterocycles, demonstrate the potential utility of iodo-functionalized precursors. In these reactions, an intermolecular and subsequent intramolecular nucleophilic aromatic substitution (SNAr) can take place, effectively metamorphosing one aromatic system into another without the need for heavy metal catalysts. kyoto-u.ac.jp Similarly, iodo-indoles are prime candidates for transition-metal-free annulation reactions to produce complex fused systems like indolo[3,2-b]quinolines. nih.gov The reactivity of the iodo-group also allows for transition-metal-free C3 arylation with various aryl halides, a process promoted by strong bases like potassium tert-butoxide (KOtBu), which can proceed through aryne or radical intermediates. nih.gov These strategies highlight how the iodo-substituent on the title compound provides a reactive site for building intricate, polycyclic frameworks relevant to materials science and medicinal chemistry.

Role in Enantioselective Synthesis of Chiral Indolines via Deracemization

A significant application of this compound is in the field of asymmetric catalysis, specifically in the enantioselective synthesis of chiral indolines through deracemization. Chiral indolines are crucial structural motifs in many biologically active molecules and pharmaceuticals. acs.org Deracemization is a highly efficient process that can theoretically convert a racemic mixture entirely into a single desired enantiomer. acs.org

Research has demonstrated a successful deracemization strategy that combines borane-catalyzed hydrogenation with a chiral phosphoric acid (CPA)-catalyzed asymmetric transfer hydrogenation. acs.org In this process, a racemic indoline (B122111) is oxidized to a 3H-indole intermediate, which is then asymmetrically reduced back to the enantioenriched indoline.

Notably, when a 3H-indole bearing an iodo substituent at the 5-position was used as the substrate, a superior level of enantioselectivity was achieved. acs.org Although the reaction also resulted in an unexpected deiodination, the final indoline product was obtained with a significantly higher enantiomeric excess (ee) of 90%. This was a marked improvement compared to the 71% ee obtained from the analogous non-halogenated substrate. acs.org This finding suggests that the electronic properties of the iodo-substituent exert a beneficial influence on the stereoselectivity of the asymmetric transfer hydrogenation step.

| Substrate | Product | Enantiomeric Excess (ee) | Yield | Notes |

|---|---|---|---|---|

| 2-Aryl-3,3-dimethyl-3H-indole | (S)-2-Aryl-3,3-dimethylindoline | 71% | High | Standard substrate for the reaction. acs.org |

| 5-Iodo-2-aryl-3,3-dimethyl-3H-indole | (S)-2-Aryl-3,3-dimethylindoline | 90% | High | Unexpected deiodination occurred during the reaction. acs.org |

Contribution to Novel Organic Synthesis Methodologies

The unique structural and electronic properties of this compound make it a valuable component in the development of novel and more sustainable organic synthesis methods. Its utility is particularly evident in transition-metal-free reactions and multi-component reactions.

Utility in Transition Metal-Free Reactions

The drive towards greener chemistry has spurred the development of reactions that avoid the use of toxic and expensive transition metals. The carbon-iodine bond in this compound is a key feature that allows it to participate in a range of transition-metal-free coupling and cyclization reactions.

For instance, methodologies have been developed for the intramolecular α-arylation of anilides to form oxindoles, promoted simply by potassium tert-butoxide (KOtBu) in DMF. organic-chemistry.org While this specific example involves intramolecular cyclization, the principle applies to intermolecular reactions where an iodo-arene, such as the title compound, can act as an electrophile. Research has also shown that the direct C3 arylation of indoles with aryl halides can be achieved without metals, using KOtBu to promote the reaction, which requires degassed solvents. nih.gov This reaction proceeds through a unique hybrid mechanism involving aryne and radical intermediates. nih.gov The presence of the iodo group on this compound makes it a suitable substrate for such advanced, metal-free bond-forming strategies.

Development of Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govarkat-usa.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. exeter.ac.uk

The 3H-indole structure is known to form reactive indolium ion intermediates, which can be trapped by various nucleophiles in MCRs to construct complex heterocyclic systems like spiropyrans and pyrroloindolines. exeter.ac.uk The 2,3,3-trimethyl-3H-indole core of the title compound is primed for this type of reactivity.

Furthermore, the iodo-substituent provides an additional layer of synthetic utility. An MCR could be designed to first build a complex scaffold around the indole core, after which the iodo-group can be used as a handle for further functionalization, for example, through modern cross-coupling reactions to attach other molecular fragments. nih.gov This orthogonal reactivity makes this compound a powerful building block for combinatorial chemistry and the synthesis of diverse compound libraries.

Mechanistic Elucidation of Reactions Involving 5 Iodo 2,3,3 Trimethyl 3h Indole

Detailed Reaction Pathway Analysis for Fischer Indole (B1671886) Synthesis of Iodinated Derivatives

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions. byjus.comwikipedia.org The synthesis of 2,3,3-trimethyl-3H-indole (indolenine) derivatives, including the 5-iodo variant, proceeds through a well-studied mechanistic pathway. mdpi.comresearchgate.net

The mechanism, first proposed by Robinson, involves several key steps: mdpi.comresearchgate.net

Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) (in this case, 4-iodophenylhydrazine) with a ketone (isopropyl methyl ketone) to form the corresponding phenylhydrazone. byjus.comyoutube.com

Tautomerization to Enehydrazine: The phenylhydrazone undergoes tautomerization to its more reactive enehydrazine isomer. wikipedia.orgmdpi.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Following protonation, the enehydrazine undergoes the crucial and often rate-determining step: a wikipedia.orgwikipedia.org-sigmatropic rearrangement. This concerted pericyclic reaction involves the cleavage of the N-N bond and the simultaneous formation of a new C-C bond, resulting in a di-imine intermediate. wikipedia.orgyoutube.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. wikipedia.orgmdpi.com

Cyclization and Aromatization: The resulting di-imine intermediate readily cyclizes to form a five-membered aminoacetal (or aminal) ring. wikipedia.orgyoutube.com Subsequent elimination of a molecule of ammonia (B1221849) under the acidic conditions, followed by deprotonation, leads to the re-aromatization of the benzene (B151609) ring and the formation of the final, energetically favorable 3H-indole product. byjus.comwikipedia.org

The presence of the iodo-substituent at the 5-position influences the reaction rate. Iodine is an electron-withdrawing group, which can decrease the electron density of the aromatic ring. This deactivation can make the electrophilic attack during the sigmatropic rearrangement and subsequent cyclization more challenging, potentially requiring more forcing conditions or leading to lower yields compared to electron-donating substituents. mdpi.comyoutube.com

Fischer Indole Synthesis Pathway

| Step | Description | Intermediate |

| 1 | Condensation | Phenylhydrazone |

| 2 | Tautomerization | Enehydrazine |

| 3 | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | Di-imine |

| 4 | Cyclization | Aminoacetal (Aminal) |

| 5 | Elimination & Aromatization | 3H-Indole |

Mechanistic Insights into N-Alkylation and C-C Coupling Reactions

The 5-iodo-2,3,3-trimethyl-3H-indole core is a versatile precursor for further functionalization, notably through N-alkylation and carbon-carbon coupling reactions.

N-Alkylation: The nitrogen atom in the 3H-indole ring can be readily alkylated to form a quaternary indolium salt. acs.org This reaction typically proceeds via a standard SN2 mechanism where the indole nitrogen acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., methyl iodide or butyl bromide). nih.govresearchgate.net The resulting indolium salt is a key intermediate in the synthesis of various functional dyes, such as cyanines. The reaction involves the direct displacement of the halide leaving group by the nitrogen's lone pair of electrons. nih.gov

C-C Coupling Reactions: The iodine atom at the C5 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov In a typical Suzuki coupling, the 3-iodoindole derivative undergoes oxidative addition to a palladium(0) catalyst. The resulting organopalladium(II) intermediate then undergoes transmetalation with a boronic acid, followed by reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. nih.gov These reactions are highly efficient for creating complex, functionalized indole derivatives by attaching aryl or other organic fragments at the C5 position. nih.gov

Understanding Photophysical Mechanisms of Derived Compounds

Iodinated indolium precursors are instrumental in the synthesis of cyanine (B1664457) dyes with unique photophysical properties, making them suitable for applications like photodynamic therapy (PDT). The heavy iodine atom plays a critical role in modulating the excited-state dynamics of these dyes.

Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its orbital angular momentum. wikipedia.orgnih.gov In photochemistry, SOC facilitates transitions between electronic states of different spin multiplicities, which are otherwise "forbidden." The "heavy-atom effect" dictates that the magnitude of SOC increases significantly with the atomic number of the atoms in the molecule. nih.govnih.gov

By incorporating a heavy iodine atom into the cyanine dye structure, the rate of spin-orbit coupling is substantially enhanced. nih.gov While theoretical calculations show that the optimal, ground-state geometries of these dyes have negligible spin-orbit coupling, molecular vibrations can lead to a significant increase in the SOC matrix elements, particularly for cyanines with iodine substituted on the polymethine chain. acs.orgnih.gov This vibrationally-assisted spin-orbit coupling is essential for understanding the photophysical behavior of these iodinated dyes. acs.org

Intersystem crossing (ISC) is the non-radiative transition from an excited singlet state (S₁) to a triplet state (T₁). wikipedia.org This process is fundamental for photosensitizers used in PDT. The efficiency of ISC is directly governed by the strength of spin-orbit coupling.

In cyanine dyes derived from this compound, the enhanced SOC created by the iodine atom dramatically increases the probability of intersystem crossing. wikipedia.orgnih.gov Upon photoexcitation to the S₁ state, the molecule can efficiently transition to the T₁ state. Studies on heptamethine cyanines have identified two potential ISC pathways: i) A direct, non-radiative transition from the S₁ state to the T₁ state, facilitated by the strong spin-orbit coupling. acs.org ii) An alternative pathway involving ISC to a higher triplet state (T₂), followed by rapid internal conversion down to the T₁ state. acs.org

The sensitization efficiency is found to be significantly higher for dyes with iodine on the polymethine chain compared to those with substitution on the indolium core. acs.orgnih.gov

The triplet state generated via intersystem crossing is the key to producing reactive oxygen species, particularly singlet oxygen (¹O₂), which is a highly effective cytotoxic agent for destroying cancer cells in PDT. nih.govnih.govrsc.org

The mechanism of singlet oxygen production is a Type II photoprocess. nd.edu The triplet-excited cyanine dye (in its T₁ state) collides with ground-state molecular oxygen (which is naturally in a triplet state, ³O₂). During this collision, an energy transfer occurs, a process known as triplet-triplet annihilation. The dye returns to its ground singlet state (S₀), while the oxygen is promoted to its highly reactive excited singlet state (¹O₂). nd.edursc.org

The quantum yield of singlet oxygen production (ΦΔ) is directly related to the efficiency of intersystem crossing (Φisc). nih.gov The introduction of iodine into cyanine dyes has been shown to increase the singlet oxygen quantum yield by more than an order of magnitude compared to their non-iodinated counterparts. nih.gov For instance, an iodine chain substitution in a heptamethine cyanine resulted in a ΦΔ of 0.12, a significant increase from the 0.0095 value of the unsubstituted version. nih.gov This demonstrates that the heavy-atom effect is a highly effective strategy for designing potent photosensitizers for singlet oxygen generation. nih.govnd.edursc.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The functional potential of 5-Iodo-2,3,3-trimethyl-3H-indole is primarily unlocked through its conversion into more complex molecular architectures. A primary and essential derivatization step is the quaternization of the indole (B1671886) nitrogen atom. This is typically achieved by reacting the parent indole with alkyl halides, such as iodomethane (B122720) scribd.comnih.gov, 1-iodobutane (B1219991) unito.it, or 1-iodopropane (B42940) doi.org, often under reflux conditions in a solvent like acetonitrile (B52724) unito.itdoi.org. This reaction converts the 3H-indole into a highly reactive 3H-indolium salt, which serves as a critical building block for the synthesis of larger functional molecules.

Once the indolium salt is formed, it can undergo condensation reactions with various linkers to produce a diverse range of functional dyes. For instance, the condensation of the quaternary heterocyclic salts with malonodialdehyde derivatives is a common method to synthesize symmetrical pentamethine cyanine (B1664457) dyes. unito.it These derivatization strategies are pivotal as they directly influence the photophysical properties of the resulting molecules, which is crucial for their application in advanced materials. Research continues to explore new reagents and reaction conditions to refine these derivatization pathways for improved yields and novel functionalities.

Table 1: Selected Derivatization Reactions of this compound

| Starting Material | Reagent(s) | Reaction Conditions | Resulting Derivative | Source(s) |

| This compound | 1-Iodobutane, Acetonitrile | Microwave heating at 155 °C for 30 min | 5-iodo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | unito.it |

| This compound | 1-Iodopropane, Acetonitrile | Reflux for 12 h | 1-propyl-5-iodo-2,3,3-trimethyl-3H-indol-1-ium | doi.org |

| This compound | Iodomethane | Heated at 45 °C for 15 h | 5-Iodo-1,2,3,3-tetramethyl-3H-indol-1-ium | scribd.comnih.gov |

| This compound | 1,4-Butane sultone, Toluene | Reflux for 18 h | 4-(5-iodo-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | rsc.org |

Development of Next-Generation Functional Materials Based on this compound Scaffolds

Derivatives of this compound are instrumental in the development of next-generation functional materials, particularly in the realm of phototheranostics and optical biosensing. The incorporation of the heavy iodine atom into cyanine dye structures derived from this indole is a key strategy for enhancing their performance. acs.org

These iodinated cyanine dyes exhibit improved generation of reactive oxygen species (ROS) and enhanced heat generation upon near-infrared (NIR) light irradiation. acs.org This dual capability makes them highly effective agents for synergistic photodynamic therapy (PDT) and photothermal therapy (PTT), which are promising strategies for treating tumors. acs.org The inherent fluorescence characteristics of these dyes are maintained, allowing for their use in noninvasive deep-tissue imaging. acs.org Beyond medicine, derivatives are used to create photoresponsive materials like spiropyrans, which exhibit reversible changes in structure and optical properties in response to light, opening applications in molecular switches and smart materials. psu.edu Further research is focused on tuning the molecular structure of these derivatives to optimize their absorption and emission wavelengths for specific applications, such as fluorescent probes for DNA detection. soton.ac.uknii.ac.jp

Table 2: Functional Materials Derived from this compound

| Material Class | Specific Example | Key Feature | Potential Application | Source(s) |

| Iodinated Cyanine Dyes | CyI (modified Cy7) | Enhanced ROS and heat generation under NIR light | Phototheranostics (combined imaging and PDT/PTT) | acs.org |

| Photochromic Materials | Bis-spiropyran derivatives | Reversible photo-isomerization (color change) upon light exposure | Molecular switches, multi-chromic materials | psu.edu |

| Fluorescent Probes | Alkyne-modified cyanine dyes | Covalent labeling of biomolecules via "click chemistry" | DNA detection, bio-imaging | soton.ac.uk |

Integration with Advanced Synthetic Techniques for Sustainable Chemical Production

The foundational synthesis of this compound itself relies on the well-established Fischer indole synthesis. unito.itrsc.org This classic method involves the reaction of 4-iodophenylhydrazine (B78305) with 3-methyl-2-butanone (B44728), typically under reflux in glacial acetic acid. doi.orgrsc.orgrsc.org While effective, traditional heating methods can be energy-intensive and time-consuming.

Emerging research directions emphasize the integration of advanced and more sustainable synthetic techniques. A notable example is the use of microwave-assisted synthesis for the preparation of cyanine dyes from the indole precursor. unito.it Microwave heating can dramatically reduce reaction times—from hours to minutes—and often leads to higher yields and cleaner products compared to conventional heating methods. unito.it For instance, the synthesis of 5-iodo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide was achieved in just 30 minutes at 155 °C using a microwave reactor. unito.it Future efforts will likely focus on further optimizing these energy-efficient techniques and exploring other green chemistry principles, such as the use of more benign solvents and catalysts, to make the entire production lifecycle of these valuable compounds more sustainable.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

The development of new functional materials is increasingly being accelerated by computational chemistry. While experimental synthesis and characterization remain essential, in silico methods offer a powerful tool for pre-screening candidates and predicting their properties before they are ever synthesized in a lab.

For molecules related to the this compound scaffold, Density Functional Theory (DFT) methods, such as B3PW91, have been used to optimize molecular geometries and understand their electronic structure. rsc.org This computational approach can be extended to a broader range of derivatives. Future research will heavily leverage these techniques to design novel molecules with tailored photophysical properties. By computationally modeling different derivatization strategies, researchers can predict outcomes like absorption and emission spectra, quantum yields, and the efficiency of intersystem crossing (crucial for PDT agents). This predictive power allows for a more rational design process, saving significant time and resources by focusing synthetic efforts on the most promising candidates for specific applications, whether for biological imaging, organic electronics, or advanced sensors. rsc.orgnii.ac.jp

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-2,3,3-trimethyl-3H-indole and its organometallic complexes?

- Methodological Answer : The compound can be synthesized via CuI-catalyzed cross-coupling reactions, as demonstrated in click chemistry protocols using azidoethyl-indole precursors and alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) in PEG-400:DMF solvent mixtures. Organometallic complexes (e.g., Ru, Pt, Fe) are prepared by refluxing metal precursors (e.g., Fe(dppe)(Cp)Cl) with the indole ligand in methanol or acetonitrile, followed by NH4PF6 precipitation or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substituent positions and ligand coordination shifts (e.g., indole NH proton disappearance upon metal binding) .

- IR Spectroscopy : Detects metal-ligand vibrations (e.g., M–C≡C stretches in ethynyl complexes) .

- X-ray Crystallography : Resolves structural ambiguities, such as steric effects from trimethyl groups on indole coordination geometry .